Dinaciclib

Descripción general

Descripción

Dinaciclib es un potente inhibidor de moléculas pequeñas de las cinasas dependientes de ciclinas (CDK), que se dirige específicamente a CDK1, CDK2, CDK5 y CDK9 . Ha mostrado resultados prometedores en varios estudios preclínicos y clínicos, particularmente en el tratamiento de cánceres como el mieloma múltiple, el colangiocarcinoma y la leucemia linfocítica crónica . Al inhibir estas cinasas, el this compound interrumpe la progresión del ciclo celular y los procesos de transcripción, lo que lleva a la inducción de apoptosis en las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dinaciclib implica múltiples pasos, comenzando con la formación del núcleo de pirazolo[1,5-a]pirimidina. A esto le sigue la introducción de varios sustituyentes para lograr la estructura final. Los pasos clave incluyen:

Formación del núcleo de pirazolo[1,5-a]pirimidina: Esto implica la ciclización de precursores apropiados en condiciones controladas.

Introducción de sustituyentes: Se introducen varios sustituyentes a través de sustitución nucleófila, reducción y otras reacciones orgánicas.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Dinaciclib experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución nucleófila y electrófila son comunes en la síntesis y modificación de this compound.

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios nucleófilos y electrófilos dependiendo de la modificación deseada.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Dinaciclib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto herramienta para estudiar el papel de las CDK en varias vías bioquímicas.

Biología: Se investiga por sus efectos en la regulación del ciclo celular, la apoptosis y el control de la transcripción.

Medicina: Se explora como agente terapéutico para varios cánceres, incluido el mieloma múltiple, el colangiocarcinoma y la leucemia linfocítica crónica

Mecanismo De Acción

Dinaciclib ejerce sus efectos inhibiendo las cinasas dependientes de ciclinas, que son reguladores cruciales de la progresión del ciclo celular y la transcripción. Al unirse a los sitios activos de CDK1, CDK2, CDK5 y CDK9, this compound evita la fosforilación de sustratos clave, lo que lleva al arresto del ciclo celular y la apoptosis . Además, se ha demostrado que el this compound induce la muerte celular inmunogénica y mejora la eficacia de los inhibidores del punto de control inmunitario .

Comparación Con Compuestos Similares

Compuestos similares:

Flavopiridol: Otro inhibidor de CDK con un perfil de objetivo más amplio, pero asociado con una mayor toxicidad.

Palbociclib: Inhibe selectivamente CDK4 y CDK6, utilizado principalmente en el tratamiento del cáncer de mama.

Ribociclib: Similar a palbociclib, se dirige a CDK4 y CDK6.

Unicidad de Dinaciclib: La capacidad única de this compound de dirigirse a múltiples CDK (CDK1, CDK2, CDK5 y CDK9) lo diferencia de otros inhibidores de CDK. Esta inhibición de amplio espectro permite una interrupción más efectiva de la proliferación y las vías de supervivencia de las células cancerosas . Además, el this compound ha mostrado resultados prometedores en terapias combinadas, mejorando la eficacia de otros agentes anticancerígenos .

Actividad Biológica

Dinaciclib (MK-7965) is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK9. It has been investigated for its potential in treating various cancers due to its ability to inhibit cell cycle progression and induce apoptosis in tumor cells. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and case studies demonstrating its therapeutic potential.

This compound functions primarily by inhibiting the activity of CDKs, which are crucial for cell cycle regulation. By blocking these kinases, this compound disrupts the cell cycle, leading to:

- G1 Phase Arrest : Inhibition of CDK2 prevents progression from G1 to S phase.

- G2 Phase Arrest : Inhibition of CDK1 leads to G2/M phase arrest.

- Induction of Apoptosis : this compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as BIM and PUMA while downregulating anti-apoptotic proteins like Bcl-xL .

In Vitro Studies

Research has shown that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance:

- In a study involving soft tissue sarcoma (STS) cell lines, this compound induced cell death as a single agent. The effectiveness was influenced by the balance of Bcl-2 family proteins within the cells .

- Another study demonstrated that this compound could induce DNA synthesis inhibition in lymphocytes, confirming its biological activity in immune cells as well .

In Vivo Efficacy

This compound has shown promising results in preclinical models:

- Tumor Growth Inhibition : In xenograft models, this compound produced notable tumor growth inhibition and regression. The drug demonstrated efficacy at doses below the maximum tolerated level and was associated with modulation of retinoblastoma (Rb) phosphorylation .

- Combination Therapy : this compound in combination with gemcitabine showed enhanced antitumor activity compared to either agent alone in patient-derived xenograft (PDX) models .

Clinical Trials

This compound has been evaluated in several clinical trials:

Phase 1 Trials

A Phase 1 study assessed the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings included:

- Dose Tolerance : The maximum tolerated dose (MTD) was established at 14 mg/m², with common adverse events including nausea and anemia.

- Pharmacodynamic Effects : Significant inhibition of lymphocyte proliferation was observed, indicating a pharmacodynamic response .

Phase 2 Trials

In a randomized Phase II trial comparing this compound to capecitabine for advanced breast cancer:

- Efficacy : this compound showed antitumor activity in a subset of patients but was not superior to capecitabine in terms of time to disease progression. The trial was halted early due to inferior efficacy outcomes .

Comparative Studies

A Phase 3 trial compared this compound with ofatumumab for chronic lymphocytic leukemia (CLL):

| Treatment | Complete Response | Partial Response | Stable Disease |

|---|---|---|---|

| This compound (n=20) | 0 (0%) | 8 (40%) | 7 (35%) |

| Ofatumumab (n=24) | 0 (0%) | 2 (8.3%) | 11 (45.8%) |

The median progression-free survival was significantly longer for this compound-treated patients compared to those receiving ofatumumab .

Case Studies

Several case studies have highlighted the clinical utility of this compound:

- In one case involving a patient with metastatic breast cancer, treatment with this compound resulted in a partial response after several cycles, demonstrating its potential even in heavily pre-treated populations .

- Another case documented significant tumor regression in a patient with CLL treated with this compound as part of a combination regimen, underscoring its role in multi-agent therapeutic strategies .

Propiedades

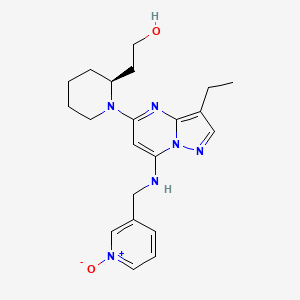

IUPAC Name |

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMQWRZWLQKKBJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779353-01-4 | |

| Record name | Dinaciclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779353-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.